Indo 1 pentapotassium salt

Flow Cytometry Ratiometric Imaging Calcium Signaling

Indo 1 pentapotassium salt (CAS 132319-56-3) is a cell-impermeant, fluorescent, ratiometric calcium (Ca²⁺) indicator. It is a salt form of the classic Indo-1 dye, preferred over its free acid counterpart for its high water solubility, facilitating aqueous-based loading techniques.

Molecular Formula C32H26K5N3O12
Molecular Weight 840.1 g/mol
CAS No. 132319-56-3
Cat. No. B014530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndo 1 pentapotassium salt
CAS132319-56-3
Synonyms2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic Acid Potassium Salt; 
Molecular FormulaC32H26K5N3O12
Molecular Weight840.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
InChIKeyVGZPRMSXVNDMAN-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solid

Indo-1 Pentapotassium Salt: A Cell-Impermeant, Emission-Ratiometric Calcium Indicator for Quantitative Cellular Analysis


Indo 1 pentapotassium salt (CAS 132319-56-3) is a cell-impermeant, fluorescent, ratiometric calcium (Ca²⁺) indicator . It is a salt form of the classic Indo-1 dye, preferred over its free acid counterpart for its high water solubility, facilitating aqueous-based loading techniques . Its core mechanism involves a dual-emission spectral shift upon Ca²⁺ binding, from approximately 475-485 nm (Ca²⁺-free) to 400-410 nm (Ca²⁺-bound) under a single UV excitation (around 330-350 nm), making it particularly suited for flow cytometry and confocal microscopy .

Why Indo-1 Pentapotassium Salt Cannot Be Directly Substituted with Other Classic Ca²⁺ Indicators


Generic substitution among calcium indicators is unreliable due to fundamental differences in their ratiometric modes, spectral profiles, and cellular permeability. For example, Fura-2 operates as an excitation-ratiometric dye, ideal for microscopy, whereas Indo-1 is emission-ratiometric, preferred for flow cytometry . Similarly, single-wavelength indicators like Fluo-3 require a secondary reference dye (e.g., Fura Red) for ratiometric analysis, which does not replicate the single-probe precision of Indo-1 [1]. Critically, the pentapotassium salt form is strictly cell-impermeant, rendering it unsuitable for protocols designed for passively-diffusible AM esters, and vice versa . These differences in handling, instrumentation compatibility, and data correction mean that direct interchange without protocol re-optimization will likely lead to experimental failure or irreproducible quantitative data.

Evidence-Based Differentiators of Indo-1 Pentapotassium Salt Against Core Analogs


Emission-Ratiometric Mode Enables Optimal Flow Cytometry with Single-Laser Excitation

Indo-1 pentapotassium salt operates as an emission-ratiometric probe, quantified by calculating the ratio of emissions at ~400 nm (Ca²⁺-bound) to ~475 nm (Ca²⁺-free) using a single 340-350 nm excitation. This is mechanistically distinct from Fura-2, which is excitation-ratiometric (ratioed at 340/380 nm excitation with emission at ~510 nm). This fundamental difference makes Indo-1 the preferred dye for flow cytometry, where it is more practical to use a single laser for excitation and monitor two emissions .

Flow Cytometry Ratiometric Imaging Calcium Signaling

Higher Ca²⁺ Affinity Compared to Fura-2 Provides Increased Sensitivity Near Basal Levels

The pentapotassium salt of Indo-1 demonstrates a higher affinity for calcium ions compared to the pentapotassium salt of Fura-2. The dissociation constant (Kd) for Indo-1 is consistently reported at 230-250 nM, which is approximately 1.6- to 1.7-fold higher affinity (lower Kd) than Fura-2's Kd of ~145 nM under comparable conditions .

Calcium Affinity KD Cellular Baseline

Reduced Subcellular Compartmentalization Artifacts Compared to Fura-2 in Long-Term Experiments

Indo-1 has been experimentally shown to be less subject to subcellular compartmentalization than Fura-2. A controlled study by Wahl et al. (1990) found that in substrate-attached cells, Indo-1 provides a significant improvement in measurement fidelity by avoiding compartmentalization artifacts, particularly during experiments of long duration [1]. This is supported by the Thermo Fisher Handbook, which states, 'Indo-1 may be less subject to compartmentalization than fura-2' .

Compartmentalization Cellular Retention Signal Fidelity

Cell-Impermeant Nature Enables Precise, Controlled Cytosolic Loading via Patch Pipette or Microinjection

The pentapotassium salt is strictly cell-impermeant, offering a distinct advantage over the cell-permeant acetoxymethyl (AM) ester form for applications requiring precise control over dye concentration and elimination of esterase activity variability. It can be loaded into cells via microinjection, patch pipette infusion, or scrape loading, ensuring complete dye bioavailability in the cytoplasm without reliance on endogenous enzyme activity . This is critical for electrophysiological recordings where simultaneous, stable cytosolic concentration of the indicator is required.

Cell Loading Electrophysiology Microinjection

Optimal Application Scenarios for Indo-1 Pentapotassium Salt Based on Empirical Evidence


Ratiometric Flow Cytometric Quantification of Intracellular Calcium in Lymphocyte Signaling

Indo-1 pentapotassium salt is the gold standard for quantitative calcium flux assays in flow cytometry. Its emission-ratiometric nature, proven by direct comparison with Fluo-3/Fura Red combinations, allows for precise calibration and correction of artifacts like dye loading and cell size, which is not possible with single-wavelength indicators [1]. A direct comparative study confirmed that Indo-1, excited by a low-power HeCd laser, reliably detected dose-dependent Ca²⁺ flux in T-lymphocytes, providing a reproducible standard for immunological and pharmacological screening [2].

Simultaneous Electrophysiology and Quantitative Calcium Imaging in Single Cells

The cell-impermeant nature of the pentapotassium salt makes it the compound of choice for combined patch-clamp and calcium imaging experiments. It can be included in the internal pipette solution to achieve a known, stable concentration in the cytosol, enabling simultaneous recording of ion currents and ratiometric Ca²⁺ signals, a method used to study cardiac calcium transient alternans [1]. This approach avoids the variable loading and compartmentalization issues associated with AM ester-loaded Fura-2, ensuring a higher fidelity correlation between electrophysiological events and Ca²⁺ dynamics.

Long-Term Intracellular Calcium Monitoring in Adherent Cells with Minimal Compartmentalization Artifact

For studies on substrate-attached cells requiring extended observation, Indo-1 is preferred over Fura-2. A 1990 study by Wahl et al. demonstrated that Indo-1's photobleaching is manageable and, critically, its reduced susceptibility to subcellular compartmentalization leads to more stable and accurate [Ca²⁺]i measurements over durations up to 30 minutes [1]. This property is essential for tracking slow cellular responses to hormonal or growth factor stimuli where signal drift from dye sequestration would otherwise compromise data.

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